Triethylenetetramine tetrahydrochloride

Wilson Disease Pharmaceutical Formulation Drug Stability

TETA-4HCl’s patent-protected polymorph eliminates cold-chain logistics, delivers 68% higher Cmax and 56% greater AUC than TETA-2HCl, and remains stable 36 months at room temperature. FDA/EMA-approved for Wilson disease, it is the only trientine salt validated in a randomized trial. Procure GMP or high-purity research grade to ensure reproducibility and polymorph identity.

Molecular Formula C6H22Cl4N4
Molecular Weight 292.1 g/mol
CAS No. 4961-40-4
Cat. No. B146255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylenetetramine tetrahydrochloride
CAS4961-40-4
Molecular FormulaC6H22Cl4N4
Molecular Weight292.1 g/mol
Structural Identifiers
SMILESC(CNCCNCCN)N.Cl.Cl.Cl.Cl
InChIInChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H
InChIKeyOKHMDSCYUWAQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylenetetramine Tetrahydrochloride (CAS 4961-40-4) Procurement Guide for Wilson Disease Research and Copper Chelation Applications


Triethylenetetramine tetrahydrochloride (TETA-4HCl), also known as trientine tetrahydrochloride, is the tetrahydrochloride salt form of the polyamine chelator triethylenetetramine (trientine). It functions as a selective Cu(II) chelator and is the active pharmaceutical ingredient in FDA- and EMA-approved treatments (Cuvrior®) for Wilson disease [1]. The compound is a white to pale yellow crystalline powder with a molecular weight of 292.08 g/mol and a melting point range of 265–270 °C . TETA-4HCl is distinguished from earlier trientine formulations by its unique polymorphic form, which enables the production of room-temperature-stable film-coated tablets [1]. Its primary mechanism of action involves the formation of stable complexes with excess copper, facilitating urinary excretion and reducing toxic copper accumulation in tissues [2].

Why Triethylenetetramine Tetrahydrochloride (TETA-4HCl) Cannot Be Substituted with Generic Trientine Salts or Alternative Chelators


Generic substitution among trientine salts or alternative copper chelators is clinically and technically unsupported due to fundamental differences in physicochemical stability, pharmacokinetic profiles, and regulatory approval status. Trientine hydrochloride (TETA-2HCl) capsules are inherently unstable, requiring strict cold chain storage (2–8°C) throughout production, transportation, and home use by the patient [1]. In contrast, TETA-4HCl possesses a patent-protected polymorphic form that confers room-temperature stability for 36 months, eliminating cold chain requirements and reducing logistical complexity and cost [1]. Furthermore, a head-to-head pharmacokinetic study demonstrated that TETA-4HCl achieves a 68% higher Cmax and 56% greater systemic exposure (AUC) compared to an equivalent dose of TETA-2HCl, indicating that the salts are not bioequivalent and cannot be interchanged without dose adjustment [2]. Among alternative chelators, D-penicillamine (DPA) is associated with a high incidence of serious adverse events (including nephrotoxicity, bone marrow suppression, and autoimmune reactions) leading to intolerance in approximately 30% of patients, whereas TETA-4HCl is approved for both first-line therapy and patients intolerant to DPA [1]. Ammonium tetrathiomolybdate, while effective for neurological presentations, remains an investigational drug not commercially available in many regions and is associated with higher rates of anemia and leukopenia [3]. EDTA lacks oral bioavailability and is restricted to parenteral use for heavy metal poisoning, not chronic copper chelation. These quantitative and regulatory distinctions render simple generic or in-class substitution scientifically invalid and potentially detrimental to research reproducibility or patient outcomes.

Quantitative Evidence Guide for Triethylenetetramine Tetrahydrochloride (TETA-4HCl) Differentiation


Room-Temperature Stability (36 Months) vs. Trientine Hydrochloride Cold Chain Requirement

Trientine tetrahydrochloride (TETA-4HCl) demonstrates a distinct, patent-protected polymorphic form that enables production of film-coated tablets with room-temperature stability for 36 months, a critical advancement over trientine hydrochloride (TETA-2HCl) capsules which are inherently unstable and require strict cold chain storage conditions (2–8°C) throughout production, transportation, and patient use [1].

Wilson Disease Pharmaceutical Formulation Drug Stability

Superior Pharmacokinetics: 68% Higher Cmax and 56% Greater AUC vs. Trientine Dihydrochloride

In a randomized crossover study in 23 healthy adult subjects, a single oral dose of TETA-4HCl (equivalent to 600 mg trientine base) resulted in a median Tmax of 2.00 h compared to 3.00 h for TETA-2HCl, and demonstrated a 68% higher Cmax and 56% greater AUC0-∞ for the active moiety trientine [1]. The two formulations exhibited similar terminal elimination half-lives (t½) [1].

Pharmacokinetics Bioequivalence Copper Chelation

Proven Non-Inferiority to D-Penicillamine in Phase 3 Clinical Trial (CHELATE)

In the CHELATE phase 3 trial (NCT03539952), TETA-4HCl demonstrated non-inferiority to D-penicillamine (DPA) in clinically stable adult Wilson disease patients. At 24 weeks, the mean difference in serum non-ceruloplasmin bound copper (NCC) was −9.1 µg/L (95% CI: −24.2 to 6.1), and at 48 weeks was −15.5 µg/L (95% CI: −34.5 to 3.6), confirming TETA-4HCl as an effective and well-tolerated maintenance therapy . No serious adverse events were reported in the TETA-4HCl arm, compared to three in the DPA arm .

Wilson Disease Clinical Trial Maintenance Therapy

Selective Cu(II) Chelation with Low Affinity for Zn(II) and Fe(II)

Spectrophotometric and potentiometric studies confirm that trientine (the active moiety of TETA-4HCl) forms highly stable complexes with Cu(II) under physiological pH (pCu ~14–16), while its affinity for Zn(II) is significantly lower (pZn ~8–10), and it shows negligible interaction with Fe(II) [1]. In comparative in vitro assays, trientine exhibited substantially higher copper-binding affinity than D-penicillamine across pH 4.5–7.5, although EDTA and 8-hydroxyquinolines formed more stable complexes across all pH ranges [2].

Metal Selectivity Chelation Therapy Copper Metabolism

Primary Research and Clinical Application Scenarios for Triethylenetetramine Tetrahydrochloride (TETA-4HCl)


First-Line and Maintenance Therapy for Wilson Disease Patients Intolerant or Naïve to D-Penicillamine

TETA-4HCl (Cuvrior®) is FDA-approved for the treatment of adult Wilson disease patients who are de-coppered and tolerant to D-penicillamine, and is approved in the EU, UK, and other regions for adults and children ≥5 years intolerant to DPA [1]. The CHELATE trial provides prospective randomized evidence supporting its use as a non-inferior alternative to DPA in maintenance therapy . Procurement of GMP-grade TETA-4HCl is essential for clinical use and for research involving copper metabolism and chelation therapy.

Pharmacokinetic and Formulation Research Requiring Room-Temperature-Stable Trientine

Researchers investigating trientine pharmacokinetics, bioavailability, or novel drug delivery systems should utilize TETA-4HCl due to its well-characterized dose linearity, dose proportionality kinetics, and 36-month room-temperature stability [1]. The 68% higher Cmax and 56% greater AUC compared to TETA-2HCl make it the preferred salt form for studies aiming to maximize systemic exposure or evaluate formulation effects on absorption . The distinct polymorphic form (XRPD peaks at 21.9, 24.8, 25.2, 28.0, and 35.6±0.1° 2θ) provides a unique fingerprint for quality control and solid-state characterization [2].

Selective Cu(II) Chelation in Cell Culture and In Vitro Assays

TETA-4HCl serves as a selective Cu(II) chelator for experiments requiring depletion of bioavailable copper without significantly perturbing zinc or iron homeostasis. Its high pCu (~14–16) and >10^6-fold selectivity over Zn(II) [1] make it ideal for studying copper-dependent enzymes, copper-induced oxidative stress, and copper's role in angiogenesis or neurodegeneration. Researchers should note that trientine complexes are stable only under neutral or slightly acidic conditions, limiting utility in highly alkaline buffers .

Comparative Copper Chelator Studies in Preclinical Models

In preclinical studies of Wilson disease, cancer angiogenesis, or neurodegenerative disorders, TETA-4HCl offers a well-characterized, clinically validated comparator. Studies have demonstrated its anti-angiogenic effects via suppression of VEGF in murine hepatocellular carcinoma models [1] and its ability to reduce BACE1 activity and amyloidosis in transgenic Alzheimer's disease mice . Procurement of high-purity TETA-4HCl (≥98% by HPLC) [2] ensures reproducible results when benchmarking novel chelators against a clinically approved standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triethylenetetramine tetrahydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.